molecular formula C14H23ClN2O4S B7451501 4-chloro-N-[2-(diethylamino)ethyl]-2,5-dimethoxybenzenesulfonamide

4-chloro-N-[2-(diethylamino)ethyl]-2,5-dimethoxybenzenesulfonamide

Cat. No. B7451501
M. Wt: 350.9 g/mol
InChI Key: DGALODWVVBYCJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-N-[2-(diethylamino)ethyl]-2,5-dimethoxybenzenesulfonamide, also known as CDEB, is a chemical compound that has garnered significant attention due to its potential applications in scientific research. In

Mechanism of Action

4-chloro-N-[2-(diethylamino)ethyl]-2,5-dimethoxybenzenesulfonamide acts as a potent and selective antagonist of the 5-HT2A receptor. By blocking the activity of this receptor, 4-chloro-N-[2-(diethylamino)ethyl]-2,5-dimethoxybenzenesulfonamide can modulate the activity of serotonin in the brain, leading to changes in mood, perception, and cognition.
Biochemical and Physiological Effects:
4-chloro-N-[2-(diethylamino)ethyl]-2,5-dimethoxybenzenesulfonamide has been shown to have a number of biochemical and physiological effects in animal models. For example, 4-chloro-N-[2-(diethylamino)ethyl]-2,5-dimethoxybenzenesulfonamide has been shown to reduce the activity of the prefrontal cortex, which is involved in decision-making and impulse control. Additionally, 4-chloro-N-[2-(diethylamino)ethyl]-2,5-dimethoxybenzenesulfonamide has been shown to decrease the activity of the amygdala, which is involved in emotional processing.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-chloro-N-[2-(diethylamino)ethyl]-2,5-dimethoxybenzenesulfonamide in lab experiments is its high potency and selectivity for the 5-HT2A receptor. This allows researchers to study the effects of blocking this receptor with a high degree of specificity. However, one limitation of using 4-chloro-N-[2-(diethylamino)ethyl]-2,5-dimethoxybenzenesulfonamide is that it is not suitable for use in humans due to its potential toxicity.

Future Directions

There are a number of future directions for research on 4-chloro-N-[2-(diethylamino)ethyl]-2,5-dimethoxybenzenesulfonamide. One potential avenue of research is to study the effects of 4-chloro-N-[2-(diethylamino)ethyl]-2,5-dimethoxybenzenesulfonamide on other serotonin receptors, such as the 5-HT2C receptor, which is also involved in mood regulation. Additionally, researchers could investigate the potential therapeutic applications of 4-chloro-N-[2-(diethylamino)ethyl]-2,5-dimethoxybenzenesulfonamide in the treatment of psychiatric disorders such as depression and anxiety. Overall, 4-chloro-N-[2-(diethylamino)ethyl]-2,5-dimethoxybenzenesulfonamide has the potential to be a valuable tool in the study of serotonin receptors and their role in various physiological and pathological conditions.

Synthesis Methods

4-chloro-N-[2-(diethylamino)ethyl]-2,5-dimethoxybenzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 2,5-dimethoxybenzenesulfonyl chloride with diethylamine, followed by the addition of 4-chlorophenethylamine. The resulting product is then purified using column chromatography to obtain pure 4-chloro-N-[2-(diethylamino)ethyl]-2,5-dimethoxybenzenesulfonamide.

Scientific Research Applications

4-chloro-N-[2-(diethylamino)ethyl]-2,5-dimethoxybenzenesulfonamide has been widely used in scientific research as a tool to study the role of serotonin receptors in various physiological and pathological conditions. In particular, 4-chloro-N-[2-(diethylamino)ethyl]-2,5-dimethoxybenzenesulfonamide has been used to study the 5-HT2A receptor, which is involved in a variety of functions, including perception, cognition, and mood regulation.

properties

IUPAC Name

4-chloro-N-[2-(diethylamino)ethyl]-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23ClN2O4S/c1-5-17(6-2)8-7-16-22(18,19)14-10-12(20-3)11(15)9-13(14)21-4/h9-10,16H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGALODWVVBYCJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNS(=O)(=O)C1=C(C=C(C(=C1)OC)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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